
2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The triazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as thermal stability and resistance to degradation.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells. The triazole ring can bind to metal ions, affecting the function of metalloenzymes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound also contains a chlorophenyl group but has a different heterocyclic ring structure.
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the carbonyl group at the 5-position of the triazole ring.
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-thione: Contains a sulfur atom instead of an oxygen atom in the triazole ring.
The uniqueness of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
109913-40-8 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c1-6-11-9(14)13(12-6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,11,12,14) |
InChI Key |
JJEROODAUIVMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


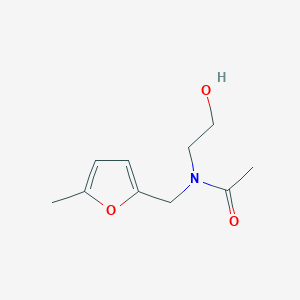
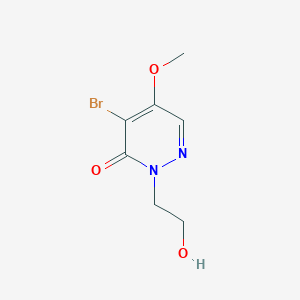
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
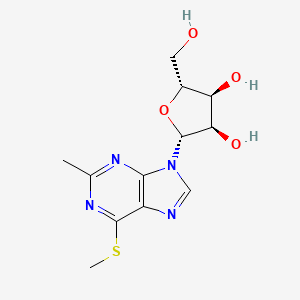
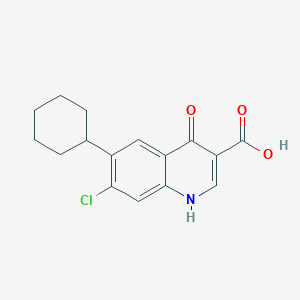
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
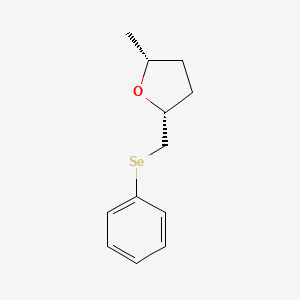
![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
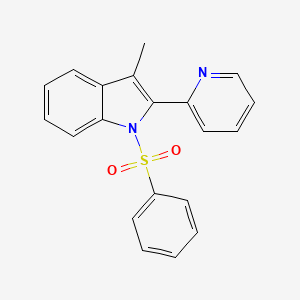
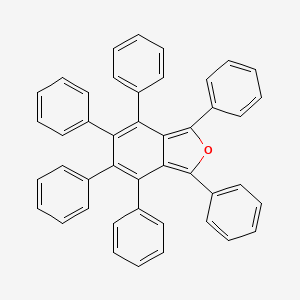

![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
